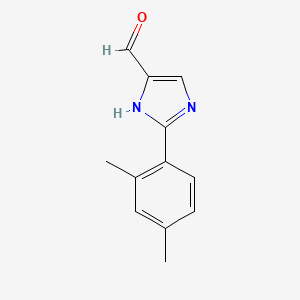
5-Cyclobutyl-2-(1-piperazinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclobutyl-2-(1-piperazinyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclobutyl group and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-2-(1-piperazinyl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt . This method provides a high yield of the desired piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclobutyl-2-(1-piperazinyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
5-Cyclobutyl-2-(1-piperazinyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5-Cyclobutyl-2-(1-piperazinyl)pyrimidine involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Piperazinyl)pyrimidine: Lacks the cyclobutyl group, resulting in different chemical and biological properties.
Pyrimido[1,2-a]benzimidazoles: Contains a fused benzimidazole ring, offering distinct pharmacological activities.
Uniqueness
5-Cyclobutyl-2-(1-piperazinyl)pyrimidine is unique due to the presence of both a cyclobutyl group and a piperazine moiety, which confer specific steric and electronic properties. These features can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for drug discovery and development .
Propiedades
Fórmula molecular |
C12H18N4 |
|---|---|
Peso molecular |
218.30 g/mol |
Nombre IUPAC |
5-cyclobutyl-2-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C12H18N4/c1-2-10(3-1)11-8-14-12(15-9-11)16-6-4-13-5-7-16/h8-10,13H,1-7H2 |
Clave InChI |
CEMZVUCSPMVAHQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=CN=C(N=C2)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13670716.png)
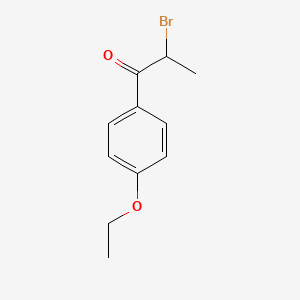


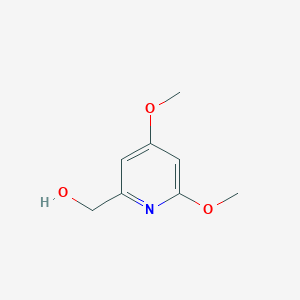
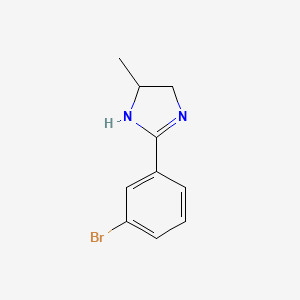
![4-Bromo-3-(bromomethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13670747.png)
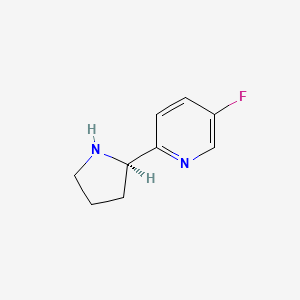
![[|I-[[5,5'-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]](4-)]]zinc](/img/structure/B13670757.png)
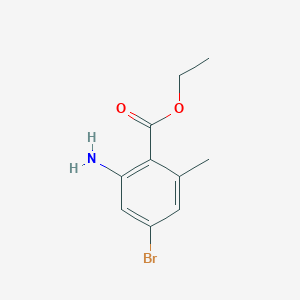
![6-Iodooxazolo[4,5-b]pyridine](/img/structure/B13670777.png)
![8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13670784.png)

